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Compound of Interest

4-Chloro-6-fluoroquinoline-3-
Compound Name:
carboxylic acid

Cat. No. B069250

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in
medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of
halogen atoms onto this scaffold profoundly influences its physicochemical properties, such as
lipophilicity, electronic effects, and metabolic stability, often leading to enhanced biological
activity. This technical guide provides a comprehensive overview of the diverse biological
activities of halogenated quinoline derivatives, with a focus on their anticancer, antimicrobial,
antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable
resource for researchers, scientists, and drug development professionals engaged in the
discovery and development of novel therapeutics based on the quinoline framework.

Anticancer Activity

Halogenated quinoline derivatives have emerged as a promising class of anticancer agents,
exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are
often multifaceted, involving the inhibition of key enzymes, disruption of cellular signaling
pathways, and induction of apoptosis.

Quantitative Anticancer Activity Data
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The anticancer efficacy of various halogenated quinoline derivatives has been quantified using
metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative
data is presented in Table 1.
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Compound/Derivati
ve

Cancer Cell Line IC50 (uM) Reference

7-(4-
fluorobenzyloxy)N-(2-
(dimethylamino)ethyl)

quinolin-4-amine (10g)

Human tumor cell
_ <1.0 [1]
lines

Quinoline—chalcone
hybrid 39

A549 (Lung) 1.91 [2]

Quinoline—chalcone
hybrid 40

K-562 (Leukemia) 5.29 [2]

2-phenylquinolin-4-

amine (7a)

HT-29 (Colon) 8.12

Tetrahydrobenzo[h]qui

noline

MCF-7 (Breast) 7.5 (48h)

6-Chloro-2-(4-
hydroxy-3-
methoxyphenyl)quinoli
ne-4-carboxylic acid
(€)

- (82.9% growth
MCF-7 (Breast) ) [3]
reduction)

4-(3,5-dimethyl-1H-
pyrazol-4-yl)-2,8-bis
(trifluoromethyl)
quinoline (55)

HL-60 (Leukemia) 19.88 + 3.35 pg/ml [4]

4-(3,5-dimethyl-1H-
pyrazol-4-yl)-2,8-bis
(trifluoromethyl)
quinoline (55)

U937 (Lymphoma) 43.95 £ 3.53 pg/mi [4]

3-chloro-1-(4-
methoxyphenyl)- 4-
(tetrazolo[1,5-a]
quinolin-4-yl)azetidin-
2-one (6b)

- - (Significant activity) [5]

© 2025 BenchChem. All rights reserved. 3/24 Tech Support


https://www.mdpi.com/1420-3049/24/3/548
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6895364/
https://arabjchem.org/comprehensive-review-on-current-developments-of-quinoline-based-anticancer-agents/
https://arabjchem.org/comprehensive-review-on-current-developments-of-quinoline-based-anticancer-agents/
https://www.targetmol.com/compound-library/pi3k_akt_mtor_compound_library
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3-chloro-1-(2-

methoxyphenyl)- 4-

(tetrazolo[1,5- - - (Significant activity) [5]
ajquinolin-4-

yl)azetidin-2-one (6a)

Dimeric quinoline )
PA1 (Ovarian) 50 [4]
analogue 28

Dimeric quinoline )
PA1 (Ovarian) 50 [4]
analogue 29

2-Cyano-3-(4-

hydroxy-3-

methoxyphenyl)-N- MCF-7 (Breast) 29.8 [4]
(quinolin-3-yl)

acrylamide (11)

3-0xo0-N-(quinolin-3-
yI)-3H-

MCF-7 (Breast) 39.0 [4]
benzol[flchromene-2-

carboxamide (12)

2-Cyano-3-(4-
fluorophenyl-N-

L MCF-7 (Breast) 40.0 [4]
(quinolin-3-yl)

acrylamide (13)

2-Cyano-5-(4-

(dimethylamino)

phenyl)- N-(quinolin-3-  MCF-7 (Breast) 40.4 [4]
yl) penta-2,4-

dienamide (14)

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used
colorimetric method to assess the cytotoxic effects of compounds on cultured cells.

Materials:

© 2025 BenchChem. All rights reserved. 4/ 24 Tech Support


https://www.targetmol.com/compound-library/pi3k_akt_mtor_compound_library
https://arabjchem.org/comprehensive-review-on-current-developments-of-quinoline-based-anticancer-agents/
https://arabjchem.org/comprehensive-review-on-current-developments-of-quinoline-based-anticancer-agents/
https://arabjchem.org/comprehensive-review-on-current-developments-of-quinoline-based-anticancer-agents/
https://arabjchem.org/comprehensive-review-on-current-developments-of-quinoline-based-anticancer-agents/
https://arabjchem.org/comprehensive-review-on-current-developments-of-quinoline-based-anticancer-agents/
https://arabjchem.org/comprehensive-review-on-current-developments-of-quinoline-based-anticancer-agents/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

96-well flat-bottom cell culture plates

Cancer cell lines (e.g., MCF-7, A549, etc.)

Complete culture medium (e.g., DMEM with 10% FBS)

Halogenated quinoline derivatives (dissolved in a suitable solvent like DMSO)
MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or acidified isopropanol)

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-
10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the halogenated quinoline derivatives in
complete culture medium. Replace the existing medium in the wells with the medium
containing the test compounds at various concentrations. Include a vehicle control (medium
with the same concentration of solvent used to dissolve the compounds) and a blank control
(medium only).

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a
humidified atmosphere with 5% CO2.

MTT Addition: After the incubation period, add 20 pL of MTT solution to each well and
incubate for another 2-4 hours. During this time, viable cells with active mitochondria will
reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 uL
of the solubilization solution to each well to dissolve the formazan crystals.

© 2025 BenchChem. All rights reserved. 5/24 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Absorbance Measurement: Measure the absorbance of the solubilized formazan at a
wavelength of 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. The IC50 value is determined by plotting the percentage of cell viability
against the compound concentration and fitting the data to a dose-response curve.
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MTT Assay Workflow
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MTT Assay Workflow for Cytotoxicity Assessment.
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Signaling Pathways in Anticancer Activity

The anticancer effects of halogenated quinoline derivatives are often mediated through the
modulation of critical signaling pathways that control cell growth, proliferation, and survival. The
PI3K/Akt/mTOR pathway is one such key cascade that is frequently dysregulated in cancer.

The PI3K/Akt/mTOR signaling network is a crucial intracellular pathway that regulates a wide
range of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to
PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a variety of
downstream targets, including mTOR, leading to cell growth, proliferation, and survival.
Halogenated quinoline derivatives have been shown to inhibit this pathway at various nodes,
leading to the suppression of tumor growth.[6]
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Inhibition of the PI3K/Akt/mTOR Pathway
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Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
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Antimicrobial Activity

Halogenated quinolines have demonstrated significant activity against a broad spectrum of
microorganisms, including drug-resistant bacteria and fungi. Their primary mechanism of action
often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase
IV, which are crucial for DNA replication, repair, and recombination.[7][8][9][10][11][12]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the
antimicrobial potency of a compound. Table 2 summarizes the MIC values of various
halogenated quinoline derivatives against different microbial strains.
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Compound/Derivati ] ]
Microorganism MIC (pg/mL) Reference
ve

o Gram-positive
8-hydroxyquinoline ) ) 3.44-13.78 pM [13]
bacteria, fungi, yeast

Nitroxoline Aeromonas hydrophila  5.26 pM [13]
) ] Pseudomonas
Nitroxoline ] 84.14 uM [13]
aeruginosa
) Listeria
Cloxyquin 5.57 uM [13]
monocytogenes

_ Plesiomonas
Cloxyquin ) ) 11.14 uM [13]
shigelloides

N-(quinolin-8-yl)-4-
chloro- Staphylococcus

) 19.04 x 10> [14]
benzenesulfonamide aureus

cadmium (I1)

N-(quinolin-8-yl)-4-
chloro- o )

) Escherichia coli 609 x 103 [14]
benzenesulfonamide

cadmium (I1)

N-(quinolin-8-yl)-4-
chloro-

_ Candida albicans 19.04 x 10-5 [14]
benzenesulfonamide

cadmium (I1)

2-sulfoether-4-

] o Staphylococcus
quinolone derivative 0.8 uM [15]
15 aureus

2-sulfoether-4-
quinolone derivative Bacillus cereus 0.8 uM [15]
15

Quinolidene- Mycobacterium 1.66-9.57 [15]

rhodanine conjugates tuberculosis H37Ra
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(27-32)
uinoline-based Staphylococcus
Q ] Py 2.67 [10]
amide 3c aureus
Quinoline-based ) )
Candida albicans 5.6 [10]

amide 3c

Experimental Protocol: Broth Microdilution for MIC
Determination

The broth microdilution method is a standard laboratory procedure for determining the
minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

96-well microtiter plates

Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

Halogenated quinoline derivatives

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

Spectrophotometer or microplate reader
Procedure:

 Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and
adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2
x 108 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration
of approximately 5 x 10> CFU/mL in the wells.

o Compound Dilution: Prepare serial twofold dilutions of the halogenated quinoline derivative
in the culture broth directly in the wells of the 96-well plate.

 Inoculation: Add the standardized inoculum to each well containing the diluted compound.
Include a positive control (inoculum without compound) and a negative control (broth only).
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 Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24
hours.

o MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits visible growth of the microorganism. This can be determined by visual inspection or
by measuring the optical density at 600 nm.

Broth Microdilution Workflow for MIC Determination
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Workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism of Antimicrobial Action
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The primary mechanism of action for many antimicrobial quinolones is the inhibition of bacterial
type 1l topoisomerases, namely DNA gyrase and topoisomerase |IV. These enzymes are
essential for managing DNA topology during replication, transcription, and repair. Quinolones
bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-
strand DNA breaks, which is ultimately lethal to the bacterial cell.[7][8][9][10][11][12]

Mechanism of Quinolone Antimicrobial Action
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Enzyme-DNA Complea

Transient DNA Cleavage Halogen_ated
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Inhibition of DNA gyrase/topoisomerase |V by quinolones.
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Antiviral Activity

Certain halogenated quinoline derivatives have demonstrated promising activity against a
variety of viruses. Their mechanisms of action can be diverse, including the inhibition of viral
entry, replication, or the function of essential viral enzymes.

Quantitative Antiviral Activity Data

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50) or
the half-maximal inhibitory concentration (IC50). Table 3 provides a summary of the antiviral
activities of selected halogenated quinoline derivatives.
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Compound/Derivati

Virus IC50 (uM) Reference
ve
Mefloquine Zika Virus (ZIKV) - (Potent activity) [16]
2,8-
o ] ] i - (Reduced ZIKV RNA
bis(trifluoromethyl)qui Zika Virus (ZIKV) ] [16]
) production)
noline 141a
2,8-
o ] ] ] - (Reduced ZIKV RNA
bis(trifluoromethyl)qui Zika Virus (ZIKV) ] [16]
) production)
noline 141b
Quinoline derivative ]
Influenza A Virus (IAV)  1.87 £ 0.58 [17]
lae
uinoline derivative Respiratory Syncytial
Q i P y=yney 3.10 [17]
1g Virus (RSV)
o o Dengue Virus
Quinoline derivative 1 0.49 [18]
Serotype 2 (DENV2)
- (>40% viral titer
TODC-3M SARS-CoV-2 ) [19]
reduction)
- (>40% viral titer
TODI-2M SARS-CoV-2 _ [19]
reduction)
- (>40% viral titer
YODC-3M SARS-CoV-2 [19]

reduction)

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a

compound by quantifying the reduction in virus-induced plaques in a cell culture.

Materials:

o 24- or 48-well plates

e Susceptible host cell line

© 2025 BenchChem. All rights reserved.

16 /24

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7995244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7995244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7995244/
https://www.researchgate.net/figure/The-IC50-values-of-the-synthesized-compounds_fig3_357453713
https://www.researchgate.net/figure/The-IC50-values-of-the-synthesized-compounds_fig3_357453713
https://www.researchgate.net/publication/323811260_Antiviral_Activity_of_Novel_Quinoline_Derivatives_against_Dengue_Virus_Serotype_2
https://pmc.ncbi.nlm.nih.gov/articles/PMC11591978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11591978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11591978/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

« Virus stock of known titer

e Halogenated quinoline derivatives

e Culture medium

o Overlay medium (containing, for example, carboxymethylcellulose or agar)
» Crystal violet staining solution

e Formalin (for fixing cells)

Procedure:

o Cell Seeding: Seed host cells into plates to form a confluent monolayer.

» Compound and Virus Incubation: Prepare serial dilutions of the halogenated quinoline
derivative. In a separate tube, incubate the virus with each dilution of the compound for a set
period (e.g., 1 hour) to allow the compound to interact with the virus.

« Infection: Remove the culture medium from the cell monolayers and infect the cells with the
virus-compound mixtures. Include a virus control (virus without compound) and a cell control
(no virus, no compound).

o Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

o Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with the
overlay medium containing the respective concentrations of the test compound. The overlay
restricts the spread of the virus, leading to the formation of localized plaques.

 Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5
days).

e Plague Visualization: Fix the cells with formalin and then stain with crystal violet. Plaques will
appear as clear zones against a background of stained, viable cells.

o Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque
reduction for each compound concentration compared to the virus control. The IC50 value is
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the concentration of the compound that causes a 50% reduction in the number of plagues.

Anti-inflammatory Activity

Halogenated quinoline derivatives have also been investigated for their anti-inflammatory
properties. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes
such as cyclooxygenases (COX) and the modulation of inflammatory signaling pathways like
the NF-kB pathway.[20]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of these compounds is typically evaluated by their ability to inhibit
key inflammatory mediators or enzymes. Table 4 presents IC50 values for the inhibition of COX
enzymes by selected quinoline derivatives.

© 2025 BenchChem. All rights reserved. 18 /24 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2834878/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Compound/Derivati

Target IC50 (uM) Reference
ve
Quinoline derivative
COX-2 0.1 [12]
12c
Quinoline derivative
COX-2 0.11 [12]
l4a
Quinoline derivative
COX-2 0.11 [12]
14b
1,2,4-triazine-
o _ COX-2 0.047 [15]
quinoline hybrid 8e
1,2,4-triazine-
o _ 15-LOX 181 [15]
quinoline hybrid 8e
1,2,4-triazine-
o ) TNF-a 0.40 [15]
quinoline hybrid 8h
2-(4-(substituted)
henyl)quinoline-4-
P y)q' _ COX-2 0.077 [21]
carboxylic acid
derivative[20]
Quinoline-4-carboxylic ) ) )
) o LPS-induced Appreciable anti-
acid and Quinoline-3- , _ , o [22]
inflammation inflammatory affinities

carboxylic acids

Experimental Protocol: Carrageenan-induced Paw
Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the

acute anti-inflammatory activity of new compounds.

Materials:

e Rats or mice
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Carrageenan solution (1% in sterile saline)

Halogenated quinoline derivatives

Vehicle (e.g., saline, carboxymethylcellulose)

Plethysmometer

Syringes and needles
Procedure:

» Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions.
Divide them into groups: a control group, a standard drug group (e.g., indomethacin), and
test groups for different doses of the halogenated quinoline derivative.

o Compound Administration: Administer the vehicle, standard drug, or test compound to the
respective groups, typically via oral gavage or intraperitoneal injection.

 Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound
administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-
plantar tissue of the right hind paw of each animal.

e Measurement of Paw Edema: Measure the paw volume of each animal using a
plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan
injection.

o Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups
compared to the control group at each time point. A significant reduction in paw volume
indicates anti-inflammatory activity.

Signaling Pathways in Anti-inflammatory Activity

The NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is
a central regulator of the inflammatory response. In its inactive state, NF-kB is sequestered in
the cytoplasm by inhibitor of kB (IkB) proteins. Upon stimulation by pro-inflammatory signals,
the IkB kinase (IKK) complex phosphorylates IkB, leading to its ubiquitination and degradation.
This allows NF-kB to translocate to the nucleus and activate the transcription of numerous pro-
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inflammatory genes. Halogenated quinoline derivatives can interfere with this pathway at
multiple points, thereby exerting their anti-inflammatory effects.[19][23]

Inhibition of the NF-kB Signaling Pathway

Pro-inflammatory
Stimuli (e.g., TNF-a, LPS)

Cell Surface Receptor _Ha!ogenat_ed .
Quinoline Derivative

activates inhibits

-— phosphorylates

inhibits nuclear
translocation

IKB-NF-kB Complex
(Inactive)

release
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Key steps in the NF-kB signaling pathway and potential inhibition sites.

Conclusion

This technical guide has provided a comprehensive overview of the significant and diverse
biological activities of halogenated quinoline derivatives. The data and protocols presented
herein underscore the potential of this class of compounds in the development of novel
therapeutics for a wide range of diseases, including cancer, infectious diseases, and
inflammatory disorders. The structure-activity relationships highlighted in the quantitative data
tables, coupled with the detailed experimental methodologies and mechanistic insights, offer a
solid foundation for further research and development in this exciting area of medicinal
chemistry. The continued exploration of the chemical space around the quinoline scaffold,
particularly through strategic halogenation, is expected to yield new and improved drug
candidates with enhanced efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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